2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound , due to its complex structure, is likely a subject of interest in the synthesis and structural analysis of heterocyclic compounds. For instance, research on similar quinazolinone derivatives has demonstrated their synthesis through various chemical reactions, highlighting the regioselectivity and potential antioxidant properties of these compounds (Tomassoli et al., 2016). Additionally, studies have explored the preparation of related sulfur-transfer agents, indicating a broader applicability in chemical synthesis (Klose, Reese, & Song, 1997).
Molecular Interactions and Crystal Structure
Research on molecular interactions and crystal structures of related compounds provides insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of isoindoline derivatives has been conducted to understand their molecular geometry and intermolecular interactions (Duru et al., 2018). Such studies are crucial for the development of new materials and pharmaceutical agents.
Chemical Reactivity and Modification
The reactivity of related quinazoline and isoindoline compounds has been extensively studied, revealing their potential for further chemical modifications. Investigations into the reactivity with nucleophilic and non-nucleophilic bases have shown the versatility of these compounds in synthetic chemistry, leading to the formation of various derivatives with potential applications in medicinal chemistry and material science (Grytsak et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-21-16-5-1-2-6-17(16)22(29)27(21)15-20-24-19-8-4-3-7-18(19)23(30)26(20)10-9-25-11-13-31-14-12-25/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIDJCILHHFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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